molecular formula C13H10Cl2FN B14761819 C-(2',5'-dichloro-6-fluoro-biphenyl-3-yl)-methylamine

C-(2',5'-dichloro-6-fluoro-biphenyl-3-yl)-methylamine

Katalognummer: B14761819
Molekulargewicht: 270.13 g/mol
InChI-Schlüssel: KRIPUKYWOBNJCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2’,5’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that features a biphenyl structure with chlorine and fluorine substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2’,5’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine typically involves the halogenation of biphenyl derivatives followed by amination. One common method starts with the halogenation of biphenyl to introduce chlorine and fluorine atoms at specific positions. This is followed by a reaction with methanamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

(2’,5’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce a variety of functionalized biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2’,5’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of (2’,5’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or materials science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dichloro-5-fluoro-6-methylpyrimidine
  • 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

(2’,5’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C13H10Cl2FN

Molekulargewicht

270.13 g/mol

IUPAC-Name

[3-(2,5-dichlorophenyl)-4-fluorophenyl]methanamine

InChI

InChI=1S/C13H10Cl2FN/c14-9-2-3-12(15)10(6-9)11-5-8(7-17)1-4-13(11)16/h1-6H,7,17H2

InChI-Schlüssel

KRIPUKYWOBNJCH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CN)C2=C(C=CC(=C2)Cl)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.